N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound with the molecular formula C22H25F2N3O4S and a molecular weight of 465.52 g/mol. This compound is characterized by its unique structure, which includes a difluorophenyl group, a thiophenesulfonyl moiety, and a pyrrolidine ring. It is primarily utilized in scientific research, particularly in pharmacological studies due to its potential biological activities.
The synthesis of N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can be achieved through various organic synthesis techniques. A notable method involves the coupling of the appropriate thiophenesulfonamide with an oxalamide precursor.
The molecular structure of N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide features several key components:
The compound can be represented using various structural notations:
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)
InChI=1S/C22H25F2N3O4S/c1-13-9-14(2)20(15(3)10-13)32(30,31)27-8-4-5-17(27)12-25-21(28)22(29)26-19-7-6-16(23)11-18(19)24/h6-7,9-11,17H,4-5,8,12H2,1-3H3,(H,25,28)(H,26,29)
.N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific biological assays or applications .
Detailed studies are necessary to elucidate its precise biological mechanisms and therapeutic potential .
The physical properties include:
The chemical properties include:
Additional characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide further insights into the compound's structure and purity .
N1-(2,4-difluorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has potential applications in:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0